molecular formula C15H22N2O B1591743 Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) CAS No. 57671-19-9

Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)

Cat. No. B1591743
CAS RN: 57671-19-9
M. Wt: 246.35 g/mol
InChI Key: MFYNHXMPPRNECN-UHFFFAOYSA-N
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Description

This compound is also known as DBU Phenol Salt . It has a molecular formula of C15H22N2O .


Synthesis Analysis

New ionic liquids containing alkyl and polyfluoroalkyl substituents and various anions were synthesized from 2,3,4,6,7,8,9,10-octahydropyrimido .


Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The compound has a density of 1.062 g/mL at 25 °C (lit.) . It has a flash point of 230 °F .

Scientific Research Applications

Crystal Structure Analysis

Research by Jetti et al. (1999) focuses on the crystal structure of a compound similar to the query, where they analyze the packing and hydrogen bonding within the structure, highlighting the relevance of such compounds in crystallography and materials science (Jetti et al., 1999).

Environmental Pollutant Biotransformation

Kumaran and Paruchuri (1997) discuss the biotransformation of phenol and its homologues, considering their impact as environmental pollutants and the biochemical pathways in microbes that can degrade these compounds into non-toxic entities, crucial for environmental cleanup efforts (Kumaran & Paruchuri, 1997).

Analytical Chemistry Techniques

The work by Cascant et al. (2016) demonstrates the use of infrared spectroscopy for determining total phenolic compounds in compost, showcasing the analytical applications of phenolic compounds in environmental and agricultural research (Cascant et al., 2016).

Novel Synthetic Pathways

Porzelle, Woodrow, and Tomkinson (2008) explored the rearrangement of N,O-difunctionalized N-arylhydroxylamines, providing insights into synthetic chemistry techniques for creating protected aminophenols, which are valuable intermediates in pharmaceutical and materials chemistry (Porzelle, Woodrow, & Tomkinson, 2008).

Photocatalysis and Water Purification

Sun et al. (2014) developed a novel analytical method based on hemin-graphene hybrid nanosheets with peroxidase-like activity for the detection and differentiation of common phenols in water, highlighting the potential for such compounds in water purification and environmental monitoring (Sun et al., 2014).

Safety And Hazards

The compound is classified as harmful if swallowed and irritating to eyes and skin . It is recommended to avoid contact with skin and eyes, and if swallowed, seek medical advice immediately .

properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.C6H6O/c1-2-5-9-10-6-4-8-11(9)7-3-1;7-6-4-2-1-3-5-6/h1-8H2;1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYNHXMPPRNECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCCN2CC1.C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074061
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phenol

CAS RN

57671-19-9
Record name DBU phenol salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57671-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057671199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A THF solution (5 mL) of phenol (0.48 g, 5.1 mmol) was added to a 50 mL flask containing THF (10 mL) and DBU (0.76 g, 5.0 mmol) under nitrogen atmosphere. The solution was stirred for 2 hours and evaporated afterward. The liquid residue was then washed with diethyl ether, isolated by decantation, and dried under vacuum (1.18 g, 95%).
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Reactant of Route 2
Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Reactant of Route 3
Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Reactant of Route 4
Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Reactant of Route 5
Reactant of Route 5
Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Reactant of Route 6
Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)

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